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molecular formula C10H12O3S B8646788 (2-Ethyl-4-sulfanylphenoxy)acetic acid

(2-Ethyl-4-sulfanylphenoxy)acetic acid

Cat. No. B8646788
M. Wt: 212.27 g/mol
InChI Key: WZMJTQASHGAJGF-UHFFFAOYSA-N
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Patent
US07129268B2

Procedure details

To a refluxing solution of PH3 (4.3 g, 126.5 mmol) and I2 (0.7 g, 2.6 mmol) in glacial acetic acid (30 ml) was added slowly a solution of (4-chlorosulfonyl-2-ethyl-phenoxy)-acetic acid ethyl ester (15 g, 48.9 mmol) in glacial acetic acid (20 ml). The reaction mixture was refluxed for 24 h. Water (10 ml) was added carefully and the mixture was refluxed for further 1 h after cooling, the reaction mixture was filtered and the filtrate diluted with water (100 ml). The mixture was extracted with dichloromethane (3×100 ml), and the organic phases were washed with water. After drying the dichloromethane phase was evaporated to give crude (2-ethyl-4-mercapto-phenoxy)-acetic acid in 10 g (96%) yield.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P.II.C([O:6][C:7](=[O:22])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=O)=O)=[CH:12][C:11]=1[CH2:20][CH3:21])C.O>C(O)(=O)C>[CH2:20]([C:11]1[CH:12]=[C:13]([SH:16])[CH:14]=[CH:15][C:10]=1[O:9][CH2:8][C:7]([OH:22])=[O:6])[CH3:21]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
P
Name
Quantity
0.7 g
Type
reactant
Smiles
II
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)CC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the dichloromethane phase
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(OCC(=O)O)C=CC(=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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